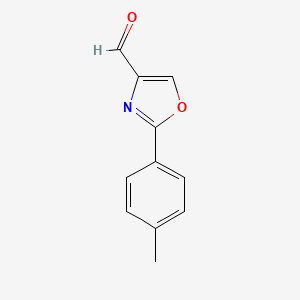

2-P-Tolyl-oxazole-4-carbaldehyde

Description

Overview of Oxazole (B20620) Derivatives in Modern Organic Chemistry Research

Oxazole and its derivatives are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. journalajst.comtandfonline.comsemanticscholar.org This structural motif is a cornerstone in medicinal chemistry and materials science due to its presence in numerous natural products and pharmacologically active molecules. semanticscholar.orgnih.govd-nb.info The oxazole ring system is aromatic, though less so than its sulfur-containing analog, thiazole (B1198619). wikipedia.orgyoutube.com This characteristic aromaticity, coupled with the presence of heteroatoms, imparts a unique reactivity profile that makes oxazoles valuable scaffolds in drug discovery and development. numberanalytics.commuseonaturalistico.it

Researchers have extensively explored oxazole derivatives for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. museonaturalistico.itjetir.orgrsc.orgnih.gov The versatility of the oxazole core allows for diverse substitutions, enabling the fine-tuning of a compound's physicochemical properties and biological targets. tandfonline.comsemanticscholar.org This adaptability has made oxazole derivatives a focal point in the quest for new therapeutic agents and functional materials. journalajst.commuseonaturalistico.it

Strategic Importance of 2-P-Tolyl-oxazole-4-carbaldehyde as a Synthetic Intermediate

Within the vast family of oxazoles, this compound holds a position of strategic importance as a synthetic intermediate. Its structure features a reactive aldehyde group at the 4-position of the oxazole ring, which serves as a versatile handle for a variety of chemical transformations. This aldehyde functionality allows for the introduction of diverse molecular fragments through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, thereby providing access to a wide array of more complex oxazole-containing structures.

The presence of the p-tolyl group at the 2-position influences the electronic properties and steric environment of the molecule, which can be leveraged to control the regioselectivity and stereoselectivity of subsequent reactions. The synthesis of this key intermediate itself can be achieved through various established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the van Leusen reaction, followed by formylation at the C4 position. nih.govwikipedia.orgslideshare.net The accessibility and reactivity of this compound make it an invaluable tool for chemists aiming to construct novel molecular architectures with potential applications in various scientific domains.

Structural Elucidation and Aromaticity Considerations within the Oxazole System

The oxazole ring is a planar, five-membered heterocycle with two double bonds. tandfonline.com Its aromaticity arises from the delocalization of six π-electrons, following Hückel's rule. youtube.com The atoms within the ring—three carbons, one nitrogen, and one oxygen—are all sp² hybridized. tandfonline.comsemanticscholar.org The oxygen atom, being highly electronegative, influences the electron distribution within the ring, making the delocalization less effective compared to other aromatic heterocycles like imidazole (B134444). tandfonline.comyoutube.com

The pKa of the conjugate acid of oxazole is approximately 0.8, indicating that it is a weak base. wikipedia.orgyoutube.com This is significantly less basic than imidazole (pKa ≈ 7), a difference attributed to the greater electronegativity of the oxygen atom compared to the nitrogen atom in the corresponding position in imidazole. youtube.com

Spectroscopic techniques are crucial for the structural elucidation of oxazole derivatives. In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the aldehyde proton, the aromatic protons of the p-tolyl group, and the proton on the oxazole ring. The chemical shifts and coupling constants of these signals provide valuable information about the molecule's connectivity and electronic environment.

| Property | Value/Description |

| IUPAC Name | 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde |

| CAS Number | 55327-30-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | Cc1ccc(-c2nc(C=O)co2)cc1 |

| InChI Key | XRPKQTYCDAGMHG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPKQTYCDAGMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-30-5 | |

| Record name | 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 P Tolyl Oxazole 4 Carbaldehyde

Transformations Involving the 4-Carbaldehyde Functional Group

The aldehyde moiety is the primary site for a host of chemical transformations, allowing for extensive derivatization and molecular elaboration. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions of the Aldehyde

The carbonyl group of an aldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and prone to attack by nucleophiles. libretexts.org This fundamental reaction proceeds through the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product. libretexts.org

A variety of nucleophiles can be employed to generate diverse structures from 2-P-Tolyl-oxazole-4-carbaldehyde. The efficiency and reversibility of these additions depend significantly on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride donors lead to irreversible additions, while weaker nucleophiles may exist in equilibrium with the starting aldehyde. masterorganicchemistry.comyoutube.com

The addition of a nucleophile to the prochiral carbonyl carbon results in the formation of a new stereocenter. If the nucleophile is not achiral, a racemic mixture of enantiomers will be produced. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

Condensation Reactions for the Formation of New Derivatives

Condensation reactions involving the aldehyde group provide a powerful pathway for the synthesis of new derivatives with extended conjugation and diverse functionalities. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new double bond.

A prominent example is the reaction with primary amines to form imines (Schiff bases), or with secondary amines to yield enamines. youtube.com These reactions are often catalyzed by mild acid and proceed via a carbinolamine intermediate. youtube.com Another important class of condensation reactions is the Wittig reaction, which utilizes phosphorus ylides to convert the aldehyde into an alkene, offering excellent control over the location of the newly formed carbon-carbon double bond. Similarly, the Horner-Wadsworth-Emmons reaction provides a route to stereochemically defined alkenes.

Condensation of 2-acetylpyridine (B122185) with aldehydes like p-tolualdehyde has been shown to produce complex heterocyclic structures, suggesting that similar complex condensations could be achievable starting from this compound. rsc.org

Table 2: Condensation Reaction Products

| Reagent | Product Type | Key Intermediate |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Carbinolamine |

| Secondary Amine (R₂NH) | Enamine | Iminium Ion |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene | Oxaphosphetane |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group can be readily manipulated through both oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol, respectively.

Reduction: The aldehyde can be easily reduced to the primary alcohol, (2-p-Tolyl-oxazol-4-yl)methanol. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. youtube.com These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Oxidation: Conversely, the aldehyde can be oxidized to form 2-p-tolyl-oxazole-4-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid, i.e., Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The synthesis of the analogous 2-p-tolylthiazole-4-carbaldehyde often involves the oxidation of the corresponding methanol (B129727) derivative with manganese dioxide (MnO₂), indicating that the aldehyde exists at an intermediate oxidation state that is readily accessible from either the alcohol or the carboxylic acid. chemicalbook.com

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two heteroatoms, nitrogen and oxygen. These atoms modulate the electron density of the ring and direct its behavior in substitution reactions.

Electrophilic Substitution Patterns on the Oxazole Ring

The oxazole ring is considered an electron-rich heterocycle, but it is less reactive towards electrophiles than furan (B31954) due to the electron-withdrawing effect of the pyridine-like nitrogen atom. Electrophilic attack is generally disfavored. When forced under harsh conditions, substitution tends to occur at the C5 position, which is the most electron-rich carbon atom in the ring, followed by the C4 position. The presence of the deactivating carbaldehyde group at C4 would further disfavor electrophilic attack at the C5 position.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally not a facile process. researchgate.net Such reactions typically require the presence of a good leaving group, such as a halogen, at one of the ring carbon atoms. In related azole systems like halogenoimidazoles, nucleophilic substitution has been observed where a bromine atom is displaced by various nucleophiles. rsc.org For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with thiolates to displace the bromine at the 2-position. rsc.org This suggests that if a halogen were present on the this compound ring, typically at the C2 or C5 position, it could potentially be displaced by strong nucleophiles. The regioselectivity would be dictated by the specific position of the leaving group and the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, a reactivity pattern known as the Diels-Alder reaction. organic-chemistry.org In this role, the oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This primary adduct is often unstable and undergoes subsequent rearrangement, typically involving the loss of a small molecule like water or an alcohol, to yield a substituted pyridine (B92270). This transformation is a powerful method for constructing pyridine rings.

The reactivity of the oxazole diene is governed by the electronic nature of its substituents. For this compound, the p-tolyl group at C2 is a weakly electron-donating group, while the carbaldehyde at C4 is strongly electron-withdrawing. In a normal-electron-demand Diels-Alder reaction, the diene should be electron-rich. organic-chemistry.org However, the presence of the aldehyde group can make the oxazole a more suitable diene for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile.

Alternatively, the aldehyde group itself can act as the dienophile in an oxo-Diels-Alder reaction, reacting with a suitable diene to form a dihydropyran ring. dntb.gov.ua The reaction of this compound with an electron-rich diene, such as a Danishefsky-type diene, would be expected to yield a substituted dihydropyran, which can be further transformed into various heterocyclic and carbocyclic systems. The specific pathway followed depends on the reaction conditions and the nature of the reaction partner.

Table 1: Predicted Diels-Alder Reactivity of this compound

| Reaction Type | Dienophile/Diene Partner | Expected Primary Product | Final Product (after rearrangement) |

| Normal-Demand Diels-Alder | Electron-poor alkene (e.g., Maleic anhydride) | Bicyclic oxazole adduct | Substituted Pyridine |

| Inverse-Demand Diels-Alder | Electron-rich alkene (e.g., Enamine) | Bicyclic oxazole adduct | Substituted Pyridine |

| Oxo-Diels-Alder | Electron-rich diene (e.g., Danishefsky's diene) | Dihydropyran | Functionalized pyran or related heterocycle |

Ring-Opening and Rearrangement Processes

The strained five-membered oxazole ring, particularly when activated by substituents, is susceptible to various ring-opening and rearrangement reactions. These transformations are synthetically valuable for accessing different heterocyclic and acyclic structures.

The Cornforth rearrangement is a characteristic thermal rearrangement of 4-acyloxazoles. wikipedia.orgchem-station.com Since the carbaldehyde group is a type of acyl group, this compound is a potential substrate for this reaction. The rearrangement involves the thermal isomerization of a 4-carbonyl-substituted oxazole, leading to a new oxazole where the substituents at the C4-carbonyl and the C5 position have effectively swapped. youtube.com

The mechanism proceeds through a pericyclic ring-opening to form a transient nitrile ylide intermediate. This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by ring-closure to afford the rearranged oxazole product. The feasibility and yield of the reaction are dependent on the relative stability of the starting material and the rearranged product, which is influenced by the nature of the substituents on the oxazole ring. wikipedia.org For this compound, a substituent would need to be present at the C5 position for a classical Cornforth rearrangement to be observed.

While not a direct reaction of the oxazole itself, the isomerization of related heterocycles provides insight into the dynamic nature of these ring systems. A notable example is the photo or thermally induced isomerization of isoxazoles into oxazoles. This process is believed to proceed through a highly strained 2-acyl-2H-azirine intermediate, which can then rearrange to the more stable oxazole ring. This pathway highlights the accessibility of ring-opened and alternative cyclic structures from azole heterocycles under specific energetic conditions.

The oxazole ring can serve as a synthon for other important five- and six-membered heterocycles.

Conversion to Imidazoles: Oxazoles can be converted into imidazoles through a ring-transformation reaction. This typically involves treatment with ammonia (B1221849) or primary amines, often in the presence of an acid catalyst. slideshare.net For this compound, the reaction would likely proceed via nucleophilic attack of the amine at the C2 or C5 position of the oxazole ring, leading to ring opening. The aldehyde group can then participate in a subsequent intramolecular condensation with a second molecule of the amine or ammonia, followed by cyclization and dehydration to form the imidazole (B134444) ring. This approach offers a route to 2,4,5-trisubstituted imidazoles. mdpi.comwikipedia.org

Conversion to Pyrimidines: The this compound moiety contains the necessary atoms to be incorporated into a pyrimidine (B1678525) ring. One plausible route is a multicomponent reaction where the aldehyde reacts with an amidine and another component that provides the remaining carbon atom of the pyrimidine ring. organic-chemistry.org For example, a reaction with a β-dicarbonyl compound and an amidine could construct the pyrimidine core, with the p-tolyl-oxazole unit remaining as a substituent. Alternatively, the oxazole ring itself can be a precursor. The reaction of 4-formyloxazole derivatives with amidines under specific conditions can lead to the formation of pyrimidines, although this often involves ring-opening of the oxazole.

Table 2: Plausible Conditions for Heterocyclic Transformations

| Target Heterocycle | Reagents | Typical Conditions |

| Imidazole | Primary Amine (R-NH₂), Ammonium (B1175870) Acetate (B1210297) | Heating in a suitable solvent (e.g., Acetic Acid) |

| Pyrimidine | Amidine hydrochloride, β-dicarbonyl compound | Base- or acid-catalyzed condensation, heating |

Catalyzed Functionalization Reactions

Transition metal catalysis, particularly with palladium, offers powerful tools for the selective functionalization of heterocyclic compounds.

Palladium-catalyzed cascade reactions enable the construction of complex molecular frameworks in a single synthetic operation by combining multiple bond-forming events. This compound is an excellent substrate for such transformations due to its multiple reactive sites.

A hypothetical palladium-catalyzed cascade could be initiated by the oxidative addition of a palladium(0) catalyst to the C-Br or C-OTf bond of an aryl halide or triflate. The resulting arylpalladium(II) species could then undergo a Heck reaction with a suitably positioned alkene. Alternatively, direct C-H activation of the p-tolyl group or the oxazole ring itself can generate a palladacycle. nih.gov

For instance, a cascade reaction could involve the initial formation of an imine from the aldehyde group of this compound, followed by a palladium-catalyzed intramolecular C-H activation of the p-tolyl ring and subsequent cyclization onto the imine. This would lead to the formation of a polycyclic, nitrogen-containing heterocyclic system. The specifics of the cascade, including the sequence of events and the final product, would be highly dependent on the catalyst system, ligands, and reaction conditions employed. nih.gov

Gold-Catalyzed Radical-Involved Cyclizations

While direct gold-catalyzed radical cyclizations using this compound as a starting material are not extensively documented, the synthesis of structurally related p-tolyl-substituted oxazoles via gold catalysis provides significant insights. A notable strategy involves the homogeneous gold-catalyzed intramolecular cyclization of internal N-propargylamides to construct 5-oxazole ketones. nih.govacs.org This process represents a key advancement by successfully merging gold catalysis with radical chemistry in a single pot. nih.govacs.org

The reaction typically employs a gold catalyst, such as Ph₃PAuCl, in combination with an oxidant like 4-MeO-TEMPO and a radical source like tert-butyl-nitrite (tBuONO). acs.org The reaction proceeds under relatively mild conditions, for instance at 90°C in acetonitrile (B52724) (CH₃CN). acs.org The mechanism is thought to involve a 5-exo-dig cyclization to form a vinyl-gold intermediate, which is then intercepted by a radical species. acs.org Mechanistic studies, including experiments with H₂¹⁸O, have indicated that the carbonyl oxygen in the final ketone product originates from water present in the reaction mixture. acs.org

This methodology has proven effective for a variety of substrates, including those that lead to the formation of p-tolyl-substituted oxazoles. For example, the synthesis of Phenyl(2-(p-tolyl)oxazol-5-yl)methanone has been successfully achieved. acs.org The scope of the reaction is broad, tolerating various functional groups with little impact from steric or electronic factors of the substituents on the carbonyl part. acs.org This robust nature allows for the synthesis of a diverse range of 5-oxazole ketones in good yields. nih.govacs.org

The synergy between homogeneous gold catalysis and the organocatalytic oxidation process is crucial for the success of these transformations. acs.org This approach provides an intriguing and efficient strategy for constructing oxazole scaffolds with a 5-ketone substitution and excellent functional group tolerance. acs.orgorganic-chemistry.org

| Reactant Type | Catalyst System | Key Features | Example Product | Reference |

|---|---|---|---|---|

| Internal N-Propargylamides | Ph₃PAuCl / 4-MeO-TEMPO / tBuONO | Merges gold catalysis and radical chemistry; mild conditions; good functional group tolerance. | Phenyl(2-(p-tolyl)oxazol-5-yl)methanone | acs.org |

Copper-Mediated Reaction Pathways

Copper catalysis offers a versatile platform for a variety of transformations relevant to the functional groups present in this compound, namely the aldehyde and the aromatic p-tolyl group.

Reactions at the Aldehyde Group:

The aldehyde functionality is reactive in several copper-catalyzed processes. For instance, copper catalysts can mediate the reductive coupling of aromatic aldehydes with other carbonyl compounds or imines to form 1,2-diol derivatives or amino alcohols, respectively. acs.org These reactions may proceed through the formation of a nucleophilic α-silyloxybenzylcopper(I) species. Furthermore, copper-catalyzed tandem reactions involving aldehydes can lead to the synthesis of complex heterocycles. acs.org For example, a copper-catalyzed reaction of an aldehyde, an amine, and an alkyne can produce substituted coumarins. acs.org In some cases, the aldehyde first reacts with an amine to form an imine intermediate, which then undergoes copper-catalyzed intramolecular cyclization and subsequent aromatization to yield heterocyclic structures like imidazoles. acs.org

Reactions Involving the Aromatic System (Ullmann-type Couplings):

The p-tolyl group, as an aryl substituent, can potentially participate in copper-mediated coupling reactions. The classic Ullmann reaction, or Ullmann condensation, utilizes copper to couple two aryl halides to form a biaryl compound. byjus.comorganic-chemistry.org This reaction traditionally requires high temperatures (often over 200°C) and stoichiometric amounts of copper. byjus.comwikipedia.org The mechanism is believed to involve the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org

Modern variations, often referred to as Ullmann-type reactions, are catalytic and can occur under milder conditions. These reactions are used to form C-O, C-S, and C-N bonds, creating aryl ethers, aryl thioethers, and aryl amines, respectively. wikipedia.org For example, the Goldberg reaction is a copper-catalyzed C-N coupling between an aniline (B41778) and an aryl halide. wikipedia.org These reactions are often accelerated by electron-withdrawing groups on the aryl halide and the use of soluble copper catalysts with specific ligands. wikipedia.org While the p-tolyl group itself is not a halide, the principles of copper-catalyzed C-H activation and arylation are emerging, suggesting potential for direct functionalization, although this is a developing area. acs.org

| Reaction Type | Functional Group Involved | Catalyst/Reagents | Potential Product Type | Reference |

|---|---|---|---|---|

| Reductive Coupling | Aldehyde | CuCl-NHC complex / Silylboronate | 1,2-Diols | acs.org |

| Multicomponent Reaction | Aldehyde | Cu(I) or Cu(II) catalysts | Heterocycles (e.g., Coumarins, Imidazoles) | acs.org |

| Ullmann Biaryl Synthesis | Aryl Halide (for coupling) | Copper (stoichiometric or catalytic) | Biaryls | byjus.comorganic-chemistry.org |

| Ullmann-type Condensation | Aryl Halide (for coupling) | Copper catalysts | Aryl ethers, Aryl amines | wikipedia.org |

Influence of the P-Tolyl Substituent on Reactivity and Electronic Properties

The p-tolyl group, a methyl group at the para position of a phenyl ring, exerts a notable influence on the electronic properties and reactivity of the oxazole core to which it is attached. This influence stems primarily from two effects: the inductive effect and hyperconjugation.

This increased electron density has several consequences:

Electronic Properties: The donation of electron density into the conjugated π-system affects the molecule's frontier molecular orbitals (HOMO and LUMO). Generally, electron-donating groups raise the energy of the HOMO and can also affect the LUMO energy. This typically leads to a narrowing of the HOMO-LUMO energy gap. stackexchange.com A smaller energy gap means the molecule will absorb light at longer wavelengths (a bathochromic or red shift). stackexchange.com This principle is fundamental in the design of organic materials for electronics and photonics, where tuning the band gap is crucial.

| Property | Influence of P-Tolyl Group | Underlying Electronic Effect | Reference |

|---|---|---|---|

| Electron Density on Ring | Increased | +I (Inductive), Hyperconjugation | quora.comtestbook.com |

| Reactivity towards Electrophiles | Increased (activates the ring) | Hyperconjugation, +I Effect | numberanalytics.com |

| HOMO-LUMO Energy Gap | Decreased (generally) | Electron donation into the π-system | stackexchange.com |

| Light Absorption | Shift to longer wavelengths (Red Shift) | Narrowed HOMO-LUMO gap | stackexchange.com |

| Molecular Stability | Increased | Enhanced electron delocalization/conjugation | quora.comwikipedia.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of 2-P-Tolyl-oxazole-4-carbaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 10.1 ppm. The protons of the p-tolyl group exhibit a characteristic splitting pattern. The two protons ortho to the oxazole (B20620) ring and the two protons meta to it appear as doublets, a result of coupling with their neighboring protons. The methyl protons of the tolyl group present as a sharp singlet, indicating their equivalence. Additionally, a singlet corresponding to the proton on the oxazole ring is observed.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde (-CHO) | 10.1 | Singlet | - |

| Phenyl (ortho to oxazole) | 7.84 | Doublet | 8.0 |

| Phenyl (meta to oxazole) | 7.25 | Doublet | 8.0 |

| Oxazole ring | 8.1 | Singlet | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon backbone of this compound. The aldehyde carbon is readily identified by its characteristic downfield chemical shift. The carbons of the oxazole ring also appear at distinct downfield positions. The aromatic carbons of the p-tolyl group show a set of signals in the aromatic region, with the carbon attached to the oxazole ring and the carbon bearing the methyl group having unique chemical shifts. The methyl carbon appears as a distinct signal in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Aldehyde (C=O) | ~190 |

| Oxazole ring carbons | 150-160 |

| Aromatic carbons | 120-145 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ortho and meta protons on the p-tolyl ring, confirming their adjacent relationship. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edubeilstein-journals.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edubeilstein-journals.org For instance, the aldehyde proton would show a correlation to the C4 carbon of the oxazole ring, and the protons of the p-tolyl group would show correlations to the C2 carbon of the oxazole ring, thus establishing the connection between the substituent groups and the oxazole core.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the precise elemental composition of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of specific fragments such as the aldehyde group or the tolyl group, which helps to piece together the molecular structure. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the aldehyde group. The C-H stretching vibrations of the aromatic and methyl groups, as well as the C=N and C-O stretching vibrations of the oxazole ring, also give rise to distinct peaks in the spectrum. rsc.orgresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O stretch | ~1680 |

| Aromatic C-H stretch | ~3100-3000 |

| Alkyl C-H stretch | ~2900 |

| Oxazole ring C=N stretch | ~1650 |

Note: The exact wavenumbers may vary slightly.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms within a crystalline solid. westminster.ac.uk This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure, understanding intermolecular interactions, and establishing the absolute stereochemistry of a compound. rsc.org

For a molecule like this compound, a single-crystal X-ray diffraction study would yield a definitive map of electron density, allowing for the precise placement of each atom. The analysis would confirm the planarity of the oxazole ring and determine the relative orientation of the p-tolyl and carbaldehyde substituents. Key insights would include the torsion angles between the oxazole ring and the appended aromatic ring, as well as the conformation of the aldehyde group.

Furthermore, the crystal packing analysis reveals how individual molecules arrange themselves in the solid state. This is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For instance, in related heterocyclic structures, it is common to observe π-π stacking interactions between aromatic rings, which contribute to the stability of the crystal lattice. nih.gov

Illustrative Crystallographic Data for a Related Heterocyclic Compound

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic information for a related pyrazoly 1,3,4-oxadiazole (B1194373) derivative. It is important to note that this data is for a different, albeit structurally related, molecule and serves only as an example of the parameters that would be determined for this compound. nih.gov

| Parameter | Illustrative Value (for a related pyrazoly oxadiazole derivative) |

| Formula | C₂₂H₁₉FN₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.892(3) |

| b (Å) | 10.437(2) |

| c (Å) | 12.596(3) |

| β (°) ** | 95.31(3) |

| Volume (ų) ** | 1948.1(7) |

| Z | 4 |

Data sourced from a study on a novel substituted pyrazoly 1,3,4-oxadiazole derivative and is for illustrative purposes only. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed (λmax) are characteristic of the molecule's structure, particularly the nature of its conjugated systems. researchgate.net

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of electrons in π-bonding orbitals to π*-antibonding orbitals. They are characteristic of the conjugated system formed by the p-tolyl group, the oxazole ring, and the carbaldehyde group.

n → π Transitions:* These lower-energy, lower-intensity absorptions result from the promotion of a non-bonding electron (e.g., from the oxygen or nitrogen atoms of the oxazole ring, or the oxygen of the carbaldehyde) to a π*-antibonding orbital.

The solvent in which the spectrum is recorded can influence the position of λmax. For instance, a red shift (bathochromic shift) to a longer wavelength with increasing solvent polarity is often observed for π → π* transitions in polar molecules. nih.gov Computational studies on related aldehyde-containing heterocycles, such as imidazole-2-carboxaldehyde, have shown strong absorption bands in the ranges of 220-250 nm and 270-300 nm, which helps in understanding the electronic transitions from the ground state to various excited states. researchgate.net

Expected UV-Vis Absorption Data

The following table provides an example of the type of data that would be generated from a UV-Vis spectroscopic analysis, illustrating the absorption maxima (λmax) associated with specific electronic transitions.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Molecular Moiety |

| π → π | 250 - 350 | Conjugated system (Tolyl-oxazole-carbaldehyde) |

| n → π | > 300 | C=O (Carbaldehyde), C=N (Oxazole) |

These are generalized expected values. The exact λmax and molar absorptivity would need to be determined experimentally.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. irjweb.com For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential maps. irjweb.comirjweb.com These calculations are instrumental in understanding the mechanisms of reactions involving the oxazole ring.

DFT studies on related 5-alkoxyoxazoles have shown that the presence of an aryl group at the 2-position of the oxazole ring is critical in determining the regiochemistry of Lewis acid-catalyzed reactions with aldehydes. nih.gov This finding is particularly relevant to 2-P-Tolyl-oxazole-4-carbaldehyde, as the p-tolyl group is an aryl substituent. Such studies can elucidate the reaction pathways, transition states, and activation energies, providing a rationale for observed product distributions. nih.gov For instance, DFT calculations can explain why the introduction of an aryl group at C2 can switch the preferred reaction outcome in cycloaddition reactions. nih.gov

The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com The molecular electrostatic potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters from DFT Analysis of Oxazole Derivatives

| Parameter | Significance | Typical Method |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311G++(d,p) |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. irjweb.com | B3LYP/6-311G++(d,p) |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of interaction. irjweb.com | B3LYP/6-311G++(d,p) |

| Global Reactivity Descriptors | Includes electronegativity (χ), hardness (η), and electrophilicity index (ω) to quantify reactivity. researchgate.net | Calculated from HOMO/LUMO energies |

These theoretical calculations have become an established method for assessing the structural and spectral properties of organic molecules, including complex heterocyclic systems like oxazoles. irjweb.com

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic data of molecules like this compound. These computational methods can accurately forecast vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Modern computational approaches are used to calculate wave functions and vibrational frequencies at various levels of theory and with different basis sets. digitellinc.com For oxazole-water complexes, computational analysis has been used to identify the most stable structures and their interaction energies, which is crucial for understanding their behavior in aqueous biological environments. digitellinc.com The calculated vibrational modes and chemical shifts are then compared with experimental data to confirm the molecular structure. researchgate.net

High-resolution NMR spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR spectra, providing detailed information about the chemical environment of each atom in the molecule. The parent oxazole ring itself has characteristic resonances in both ¹H and ¹³C NMR spectra, typically appearing between 7.0 and 8.0 ppm in the proton NMR. ymerdigital.com Substituents, like the p-tolyl and carbaldehyde groups, will cause predictable shifts in these values, which can be modeled computationally.

Table 2: Application of Quantum Chemical Calculations to Spectroscopic Analysis

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT |

| UV-Visible Spectroscopy | Electronic transitions (e.g., HOMO to LUMO) | Time-Dependent DFT (TD-DFT) |

These predictive calculations serve as a powerful complement to experimental spectroscopy, aiding in the definitive assignment of complex spectra and confirming the synthesis of the target compound.

Structure-Activity Relationship (SAR) Studies for Related Oxazole Scaffolds in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacokinetic profiles. The oxazole scaffold is a prominent structural motif in many pharmaceuticals due to its ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking. rsc.org SAR studies on oxazole derivatives have provided valuable insights for drug design. rsc.org

For oxadiazole derivatives, a related class of compounds, SAR studies have shown that modifications at the 5-position of the ring, while keeping the 3-position constant with a diphenyl ether moiety, significantly impact antibacterial activity against pathogens like MRSA. nih.gov In the context of this compound, SAR would involve systematically modifying the p-tolyl group and the carbaldehyde group to probe their influence on a specific biological target.

Key aspects of SAR for oxazole-containing compounds include:

Substitution Pattern: The nature, number, and position of substituents on the oxazole ring and its appendages are critical. For example, in a series of 1,2,4-oxadiazole-sulfonamides designed as anticancer agents, optimizing the substituents led to a significant increase in potency against the target enzyme, carbonic anhydrase IX. nih.gov

Bioisosterism: The oxazole ring is considered a bioisostere of amides and esters, offering improved metabolic stability. researchgate.net SAR studies explore this property by replacing other chemical groups with the oxazole moiety to improve drug-like properties. nih.gov

Pharmacophore Analysis: This involves identifying the key structural features (pharmacophores) responsible for the biological activity. For oxazole derivatives, this could be the specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.

The goal of these studies is to develop a rational basis for the design of more potent and selective analogs. benthamscience.com

Molecular Docking Investigations for Ligand-Target Interactions (Pre-clinical Computational Models)

Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand (like an oxazole derivative) to the active site of a biological target, typically a protein or enzyme. ymerdigital.com This method is crucial in preclinical drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

In studies involving oxazole and oxadiazole derivatives, molecular docking has been successfully used to:

Identify Potential Biological Targets: Docking a compound against a panel of known drug targets can suggest its potential mechanism of action.

Elucidate Binding Interactions: Docking reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.gov For instance, docking studies of 1,2,4-oxadiazole (B8745197) derivatives with the androgen receptor helped to analyze interaction patterns within the active site. nih.gov

Correlate with Experimental Data: The binding affinities (docking scores) calculated from these simulations often correlate well with experimentally determined biological activities (e.g., IC₅₀ values). mdpi.comresearchgate.net In one study, 1,3,4-oxadiazole (B1194373) derivatives showed strong binding affinity in docking simulations against the tubulin enzyme, which was consistent with their experimentally observed anticancer activity. nih.gov

For this compound, a molecular docking study would involve selecting a relevant biological target (e.g., an enzyme implicated in a disease) and computationally placing the molecule into its active site. The results would predict whether the compound is likely to be an inhibitor and guide the design of more potent analogs by suggesting modifications that could improve binding.

Applications of 2 P Tolyl Oxazole 4 Carbaldehyde in Organic Synthesis and Functional Material Development

Role as a Versatile Synthetic Building Block and Chemical Intermediate

2-P-Tolyl-oxazole-4-carbaldehyde serves as a crucial intermediate and building block in the synthesis of a variety of organic compounds. chemimpex.com The presence of the aldehyde group allows for a multitude of chemical transformations, making it a key starting material for creating more complex molecular architectures. chemimpex.comchemimpex.com This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals, where the oxazole (B20620) scaffold is a known pharmacophore. chemimpex.comchemimpex.com

The reactivity of the carbaldehyde group enables its participation in numerous organic reactions, including but not limited to:

Oxidation to a carboxylic acid

Reduction to an alcohol

Reductive amination to form amines

Wittig reactions to form alkenes

Knoevenagel condensations

These transformations allow for the introduction of diverse functional groups and the extension of the carbon skeleton, highlighting the compound's role as a linchpin in multi-step synthetic sequences.

Precursor for the Synthesis of Complex Heterocyclic Systems and Libraries

The oxazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. ijpsonline.comnih.gov this compound, as a functionalized oxazole, is an excellent starting point for the synthesis of more complex heterocyclic systems. The aldehyde functionality provides a handle for annulation reactions, where additional rings can be fused onto the existing oxazole core.

This capability is instrumental in the generation of compound libraries for high-throughput screening in drug discovery programs. By systematically reacting the aldehyde with a variety of reagents, a diverse collection of novel heterocyclic compounds can be rapidly synthesized. nih.gov These libraries are then screened for biological activity against various therapeutic targets.

Development of Advanced Research Probes and Catalytic Ligands

Beyond its role as a synthetic intermediate, this compound and its derivatives have found application in the development of sophisticated tools for chemical research, including fluorescent probes and catalytic ligands.

Utilization in the Design of Fluorescent Probes for Biological Research

The oxazole scaffold is known to be a component of some fluorescent molecules. researchgate.netnih.gov By incorporating specific functionalities, derivatives of this compound can be designed as fluorescent probes for biological imaging. chemimpex.comnih.gov These probes can be tailored to target specific cellular organelles or to be sensitive to their local environment, allowing for the visualization of biological processes in real-time. nih.govnih.govrsc.org The design of such probes often involves creating a donor-π-acceptor (D-π-A) framework to enhance fluorescence properties. nih.gov

| Probe Feature | Design Consideration | Application |

| Fluorophore | The oxazole ring serves as the core fluorescent component. nih.gov | Biological imaging and sensing. chemimpex.com |

| Targeting Group | Specific chemical moieties can be added to direct the probe to organelles like mitochondria or lysosomes. nih.gov | Sub-cellular localization studies. nih.gov |

| Environmental Sensitivity | The probe's fluorescence can be designed to change in response to factors like polarity or the presence of metal ions. nih.govnih.gov | Monitoring cellular microenvironments. nih.gov |

Applications as Ligands in Metal-Catalyzed Reactions

The nitrogen atom in the oxazole ring of this compound can act as a coordinating atom for metal centers. This property allows for its derivatives to be used as ligands in transition metal catalysis. nih.govmdpi.com Chiral ligands containing the oxazoline (B21484) motif, a close relative of the oxazole, have been extensively used in asymmetric catalysis to control the stereochemical outcome of reactions. nih.gov

The development of new ligands is crucial for advancing the field of catalysis, and oxazole-containing compounds offer a tunable platform for ligand design. nih.gov By modifying the substituents on the oxazole ring and the tolyl group, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific transformation. nih.govnih.gov

Contributions to Functional Materials Science

The photophysical properties of oxazole derivatives also make them attractive candidates for applications in materials science, particularly in the development of luminescent materials and sensors.

Development of Luminescent Materials and Sensors

Derivatives of this compound can exhibit luminescence, making them suitable for use in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices. researchgate.netrsc.orgresearchgate.net The oxadiazole moiety, structurally related to the oxazole, is a well-known component of electron-transporting materials in OLEDs. rsc.org The inherent fluorescence of some oxazole derivatives, coupled with the ability to tune their emission properties through chemical modification, makes them promising candidates for new luminescent materials. chemimpex.comresearchgate.net

Furthermore, the sensitivity of their fluorescence to the chemical environment can be exploited in the design of chemical sensors. nih.gov For example, a change in fluorescence intensity or wavelength upon binding to a specific analyte can be used for its detection and quantification. nih.gov

| Material/Device | Relevant Property of Oxazole Derivative | Example Application |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport capabilities. rsc.org | Display screens, solid-state lighting. |

| Fluorescent Sensors | Environment-sensitive fluorescence. nih.govnih.gov | Detection of metal ions or other small molecules. nih.gov |

| Luminescent Materials | High photoluminescence quantum yield. researchgate.net | Security inks, bio-labels. |

Precursors for Dye-Sensitized Solar Cell (DSSC) Sensitizers

The compound this compound is a valuable precursor in the synthesis of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). DSSCs are a promising type of thin-film solar cell due to their potential for low-cost manufacturing and respectable conversion efficiencies. researchgate.netresearchgate.net The performance of a DSSC is critically dependent on the properties of the dye sensitizer, which is responsible for absorbing light and injecting electrons into the semiconductor material, typically titanium dioxide (TiO2). researchgate.net

Design of Molecular Scaffolds for Modulating Biological Pathways (Focus on Mechanistic and Synthetic Aspects)

Inhibition Studies of Enzymes (e.g., Aquaporin-4, SDHi in a research context)

The oxazole scaffold, present in this compound, is a versatile core for the synthesis of molecules with potential enzyme inhibitory activity. Researchers have explored derivatives of this scaffold for their ability to interact with and modulate the function of specific enzymes, such as aquaporin-4 (AQP4) and succinate (B1194679) dehydrogenase (SDH).

Aquaporin-4 (AQP4) Inhibition:

Aquaporins are a family of transmembrane proteins that facilitate the transport of water across cell membranes. rsc.org AQP4 is the most abundant aquaporin in the central nervous system and is implicated in processes such as brain water balance and the formation of cerebral edema. rsc.orgmdpi.com Therefore, inhibitors of AQP4 are of significant interest for studying these physiological processes and for their potential therapeutic applications. rsc.orgxiahepublishing.comeurekalert.org

In one study, a series of 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated as potential AQP4 inhibitors. nih.gov While this study did not directly use this compound, it highlights the potential of the oxazole core in designing such inhibitors. The synthetic strategy involved the reaction of aroylmethylidene malonates with nitriles, a process where a tolyl-substituted nitrile could potentially be used. nih.gov In silico docking studies were performed to predict the binding affinity of the synthesized compounds to the AQP4 channel. nih.gov A representative compound from the series demonstrated effective inhibition of AQP4 expression in human lung cells, suggesting that the oxazole scaffold can serve as a basis for developing AQP4 inhibitors. rsc.orgnih.gov

Succinate Dehydrogenase (SDH) Inhibition:

Role in Receptor Modulator Research (e.g., PPAR)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. nih.govresearchgate.net As such, they are important therapeutic targets for metabolic diseases like type 2 diabetes. PPAR modulators can be classified as agonists or antagonists, and there is significant interest in developing dual or pan-PPAR modulators that can target multiple PPAR isoforms to achieve a broader therapeutic effect. nih.govnih.gov

The oxazole and related thiazole (B1198619) scaffolds have been incorporated into molecules designed as PPAR modulators. For example, research has been conducted on 1,2,4-oxadiazole-based derivatives as potential PPARα/γ dual agonists. researchgate.net These studies often involve the synthesis of a library of compounds with systematic variations to the core structure to understand the structure-activity relationship (SAR) and optimize their potency and selectivity for different PPAR isoforms. researchgate.net The aldehyde functionality of this compound provides a convenient handle for the synthesis of such libraries of potential PPAR modulators through various chemical transformations. The tolyl group can also be varied to explore its influence on receptor binding and activity.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.govnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for elucidating complex biological pathways. nih.gov

The versatile reactivity of the aldehyde group in this compound makes it a useful building block for the synthesis of chemical probes. chemimpex.comchemimpex.com For instance, the aldehyde can be used to introduce fluorescent tags, affinity labels, or reactive groups for covalent modification of the target protein. chemimpex.com The oxazole core itself can serve as a recognition element for the target, and modifications to the tolyl group can be used to fine-tune the probe's selectivity and cell permeability. While specific examples of chemical probes derived directly from this compound are not prevalent in the literature, the structural motifs and chemical handles it possesses are highly relevant to the principles of chemical probe design. nih.govchemimpex.com

Future Perspectives and Research Challenges in 2 P Tolyl Oxazole 4 Carbaldehyde Chemistry

Discovery of Novel and Sustainable Synthetic Pathways

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient methodologies. While classical methods for oxazole (B20620) synthesis exist, future research will undoubtedly focus on greener alternatives for preparing 2-P-Tolyl-oxazole-4-carbaldehyde and its analogues.

Key research directions include:

Catalyst Innovation : The development of heterogeneous, recyclable catalysts is paramount. For instance, systems like Cu(II)-SBA-15 have shown promise in the sustainable synthesis of 2-aryl benzoxazoles, offering high conversion rates, easy catalyst separation, and good recyclability. rsc.org Future work could adapt such mesoporous silica-based catalysts for the synthesis of this compound.

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses have demonstrated the ability to dramatically reduce reaction times, often from hours to minutes, while providing excellent yields. nih.gov Applying these techniques to the key condensation and cyclization steps in oxazole formation can lead to more sustainable processes.

One-Pot and Multicomponent Reactions : Designing cascade reactions where multiple bonds are formed in a single operation without isolating intermediates is a highly sought-after goal. The van Leusen oxazole synthesis, which utilizes p-tolylsulfonylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful one-pot method for forming the oxazole ring and could be further optimized for sustainability. nih.govsemanticscholar.orgorganic-chemistry.org Similarly, palladium/copper co-catalyzed direct arylation reactions present an efficient route to 2,4-disubstituted oxazoles with high functional group tolerance. researchgate.net

| Method | Catalyst/Conditions | Reaction Time | Yield | Sustainability Advantage | Source(s) |

| Conventional | Homogeneous acids/bases | 7-9 hours | Good to High | - | mdpi.com |

| Microwave-Assisted | ZnO Nanoparticles / 600W | 3-5 minutes | Excellent | Significant reduction in reaction time and energy consumption. | nih.gov |

| Ultrasound-Assisted | ZnO Nanoparticles / 50 °C | 2-5 minutes | Excellent | Energy efficient, rapid processing at moderate temperatures. | nih.gov |

| Heterogeneous Catalysis | Cu(II)-SBA-15 | Short timeframe | 74-86% | Recyclable, eco-friendly catalyst, clean reaction profile. | rsc.org |

| Direct Arylation | Pd(PPh3)4 / CuI | - | Good | High functional group tolerance, combinatorial synthesis potential. | researchgate.net |

Exploration of Undiscovered Reactivity and Stereoselective Transformations

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, yet its full reactive potential, particularly in stereoselective synthesis, remains largely unexplored. The formyl group is a versatile handle for constructing more complex molecules. mdpi.com

Future research will likely focus on:

Stereoselective Additions : Developing catalytic asymmetric methods for nucleophilic additions (e.g., organometallic reagents, enolates) to the aldehyde group to create chiral secondary alcohols. These chiral products could serve as key intermediates for synthesizing enantiomerically pure bioactive compounds.

Umpolung Reactivity : The use of N-Heterocyclic Carbenes (NHCs) as organocatalysts can invert the normal reactivity of the aldehyde (umpolung), enabling it to act as a nucleophile in condensation reactions. nih.gov This strategy could be used to synthesize novel ketone derivatives from this compound.

Oxazole Ring Transformations : While often considered a stable aromatic ring, the oxazole moiety can participate in specific reactions. Investigations into its participation in cycloaddition reactions (e.g., as a diene or dienophile) or its potential for ring-opening and recyclization into other heterocyclic systems could unveil novel chemical pathways. researchgate.net

Photochemical Reactions : Light-mediated reactions offer mild and often unique reaction pathways. A photochemical transposition reaction has been used to convert isoxazoles into their oxazole counterparts, suggesting that the this compound core could be susceptible to photochemical functionalization or rearrangement. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. researchgate.net Integrating the synthesis of this compound and its derivatives into these modern platforms is a key area for future development.

Continuous Flow Synthesis : Flow chemistry has been successfully applied to the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles. nih.gov A similar telescoped process could be developed for this compound, potentially combining the key condensation and cyclization steps into a single, uninterrupted sequence. The use of packed-bed reactors with solid-supported reagents or catalysts can simplify purification and enhance reaction efficiency. nih.gov

Automated Synthesis : Automated platforms, which combine robotic handling of reagents with software-controlled reaction sequences, are revolutionizing chemical library synthesis for drug discovery. researchgate.net Such systems could be programmed to synthesize a diverse library of derivatives starting from this compound by systematically varying reaction partners in subsequent transformations (e.g., reductive aminations, Wittig reactions). This would accelerate the discovery of new compounds with desirable properties. nih.govscribd.com The development of automated processes for sequential heterocycle formation demonstrates the power of this approach for rapidly generating complex molecules. nih.gov

Advanced Computational-Driven Design and Optimization of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and optimization of molecules before their synthesis. jcchems.comnih.gov Applying these methods to this compound can guide synthetic efforts toward derivatives with enhanced properties.

Density Functional Theory (DFT) Studies : DFT calculations can predict the geometric and electronic structure of this compound and its derivatives. irjweb.com These studies can reveal insights into the molecule's reactivity, stability, and spectroscopic properties. Parameters such as the HOMO-LUMO energy gap can indicate the chemical reactivity of a designed molecule. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) : By building predictive QSAR models, researchers can correlate structural features of oxazole derivatives with their biological activity. researchgate.netnih.gov This allows for the in-silico screening of virtual libraries of compounds derived from this compound to prioritize the synthesis of the most promising candidates for a specific biological target.

Molecular Docking : For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein or enzyme. nih.gov This provides a structural hypothesis for the mechanism of action and allows for the design of derivatives with improved binding affinity and selectivity.

| Computational Method | Application | Key Parameters | Potential Outcome | Source(s) |

| Density Functional Theory (DFT) | Reactivity & Stability Prediction | Bond lengths, Bond angles, HOMO-LUMO energy gap | Understanding electronic structure and predicting reaction sites. | irjweb.com |

| QSAR | Bioactivity Prediction | Molecular descriptors, Physicochemical properties | Designing derivatives with enhanced biological activity. | researchgate.netnih.gov |

| Molecular Docking | Target Binding Analysis | Binding energy, Docking score, Protein-ligand interactions | Identifying potential drug candidates and optimizing for target affinity. | jcchems.comnih.gov |

Expanding Applications in Emerging Fields of Organic and Materials Science

While oxazole derivatives are well-established in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in materials science and other emerging fields. researchgate.netchemimpex.com

Materials Science : The aromatic, heterocyclic nature of the oxazole ring suggests potential for creating novel functional materials. An analogous compound, 2-p-Tolyl-thiazole-4-carbaldehyde, has been explored for applications in specialized coatings and polymers requiring high thermal stability and chemical resistance. chemimpex.com Similarly, derivatives of this compound could be investigated as building blocks for heat-resistant polymers or as additives to enhance material properties.

Organic Electronics : Conjugated organic molecules are the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The oxazole ring system can be incorporated into larger π-conjugated systems. Future research could explore the synthesis of oligomers and polymers from this compound to evaluate their photophysical and electronic properties for such applications.

Fluorescent Probes and Sensors : The aldehyde group can be readily converted into functionalities that modulate fluorescence. For example, condensation with specific analytes could lead to a change in the fluorescence ("turn-on" or "turn-off" response), making derivatives of this compound potential candidates for chemical sensors or biological imaging probes. chemimpex.com

Metal-Organic Frameworks (MOFs) : The nitrogen and oxygen atoms in the oxazole ring can act as coordination sites for metal ions. There is theoretical interest in using oxazole as a ligand for constructing MOFs, which are porous materials with applications in gas storage and separation, such as CO2 capture. researchgate.net The functional handles on this compound could be used to tune the structure and properties of such advanced materials.

Q & A

Q. What are the common synthetic routes for 2-P-Tolyl-oxazole-4-carbaldehyde, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves condensation reactions or Vilsmeier-Haack formylation. For example, oxazole derivatives are often synthesized via cyclization of appropriate precursors under acidic or catalytic conditions. Reaction efficiency can be optimized by controlling stoichiometry, temperature (e.g., reflux in anhydrous solvents), and catalysts (e.g., POCl₃ for formylation). Safety protocols, such as using PPE and fume hoods, are critical due to the reactivity of intermediates like phosphoryl chloride . Post-synthesis purification via column chromatography or recrystallization ensures high purity for downstream applications.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/oxazole ring signals.

- IR spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and C=N (oxazole, ~1650 cm⁻¹).

- X-ray crystallography : For structural elucidation, use SHELXL for refinement and ORTEP-3 for visualization . Single-crystal diffraction data can resolve bond lengths and angles, critical for verifying synthetic accuracy.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Respiratory protection : Use NIOSH-approved P95 respirators for airborne particles .

- Skin protection : Nitrile gloves and lab coats to prevent dermal exposure.

- Engineering controls : Conduct reactions in fume hoods with proper ventilation .

- Waste disposal : Follow institutional guidelines for aldehyde-containing waste to avoid environmental contamination.

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling or functionalization reactions?

- Kinetic studies : Monitor reaction progress via in-situ techniques like HPLC or UV-Vis spectroscopy.

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling with aryl boronic acids.

- Computational modeling : Use DFT calculations to predict reactive sites (e.g., aldehyde vs. oxazole ring) and transition states .

- Controlled conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor desired pathways.

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural analysis?

- Data validation : Compare experimental results with high-resolution datasets from similar oxazole derivatives.

- Refinement strategies : Use SHELXL’s restraints for disordered regions and anisotropic refinement for heavy atoms .

- Software cross-checking : Validate results with multiple programs (e.g., OLEX2 or PLATON) to identify systematic errors .

Q. What computational approaches are effective for modeling the electronic properties of this compound?

- DFT studies : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Docking simulations : Investigate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent effects : Include PCM models to simulate aqueous or organic environments.

Q. How can researchers analyze the compound’s stability and degradation under varying pH or thermal conditions?

- Accelerated stability testing : Expose the compound to extreme temperatures (40–80°C) and monitor decomposition via TGA or DSC.

- pH-dependent studies : Use HPLC-MS to identify degradation products in acidic/basic buffers .

- Mechanistic insights : Track aldehyde oxidation to carboxylic acid derivatives using IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.